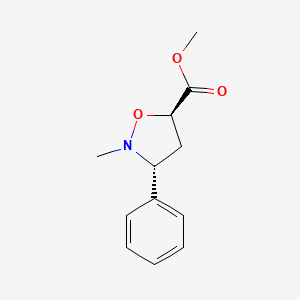
Methyl (3R,5R)-2-methyl-3-phenyl-1,2-oxazolidine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (3R,5R)-2-methyl-3-phenyl-1,2-oxazolidine-5-carboxylate is a chiral oxazolidine derivative. This compound is notable for its unique structure, which includes a five-membered ring containing both nitrogen and oxygen atoms. The presence of chiral centers at the 3 and 5 positions adds to its complexity and potential for enantioselective applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3R,5R)-2-methyl-3-phenyl-1,2-oxazolidine-5-carboxylate typically involves the cyclization of appropriate amino alcohols with carboxylic acid derivatives. One common method includes the reaction of ®-phenylglycinol with methyl 2-bromo-2-methylpropanoate under basic conditions to form the oxazolidine ring. The reaction is usually carried out in an inert solvent like dichloromethane, with a base such as triethylamine to facilitate the cyclization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance yield and purity. The use of automated reactors allows for precise control over reaction conditions, such as temperature and pressure, which is crucial for maintaining the stereochemistry of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Methyl (3R,5R)-2-methyl-3-phenyl-1,2-oxazolidine-5-carboxylate can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of phenolic derivatives.
Reduction: The compound can be reduced to form various derivatives, including the reduction of the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of amides or other ester derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Amines or alcohols in the presence of a catalyst like triethylamine.
Major Products
Oxidation: Phenolic oxazolidine derivatives.
Reduction: Alcohol derivatives of the oxazolidine.
Substitution: Amide or ester derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, Methyl (3R,5R)-2-methyl-3-phenyl-1,2-oxazolidine-5-carboxylate is used as a chiral building block for the synthesis of more complex molecules. Its chiral centers make it valuable in asymmetric synthesis, where it can help produce enantiomerically pure compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and the effects of chirality on biological activity. Its structure allows it to mimic certain natural products, making it useful in the design of enzyme inhibitors or activators.
Medicine
Medically, derivatives of this compound are explored for their potential as pharmaceutical agents. The oxazolidine ring is a common motif in many drugs, and modifications of this structure can lead to new therapeutic agents with improved efficacy and reduced side effects.
Industry
Industrially, this compound can be used in the production of polymers and materials with specific chiral properties. Its ability to form stable chiral centers makes it useful in the development of materials that require precise stereochemical control.
Mécanisme D'action
The mechanism by which Methyl (3R,5R)-2-methyl-3-phenyl-1,2-oxazolidine-5-carboxylate exerts its effects is largely dependent on its interaction with biological targets. The oxazolidine ring can interact with enzymes and receptors, often through hydrogen bonding and hydrophobic interactions. The chiral centers play a crucial role in determining the specificity and strength of these interactions, influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl (3R,5R)-3,5-dihydroxydecanoate: Another chiral compound used in asymmetric synthesis.
(3R,5R)-3-hydroxydecano-5-lactone: A lactone derivative with similar chiral centers.
Verbalactone: A natural product with a similar oxazolidine ring structure.
Uniqueness
Methyl (3R,5R)-2-methyl-3-phenyl-1,2-oxazolidine-5-carboxylate is unique due to its specific combination of a phenyl group and an oxazolidine ring with chiral centers. This combination provides distinct chemical properties and reactivity, making it particularly valuable in asymmetric synthesis and as a precursor for more complex molecules.
This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and comparisons with similar compounds
Propriétés
Numéro CAS |
87190-48-5 |
|---|---|
Formule moléculaire |
C12H15NO3 |
Poids moléculaire |
221.25 g/mol |
Nom IUPAC |
methyl (3R,5R)-2-methyl-3-phenyl-1,2-oxazolidine-5-carboxylate |
InChI |
InChI=1S/C12H15NO3/c1-13-10(9-6-4-3-5-7-9)8-11(16-13)12(14)15-2/h3-7,10-11H,8H2,1-2H3/t10-,11-/m1/s1 |
Clé InChI |
YNOFIABBMDYBNA-GHMZBOCLSA-N |
SMILES isomérique |
CN1[C@H](C[C@@H](O1)C(=O)OC)C2=CC=CC=C2 |
SMILES canonique |
CN1C(CC(O1)C(=O)OC)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





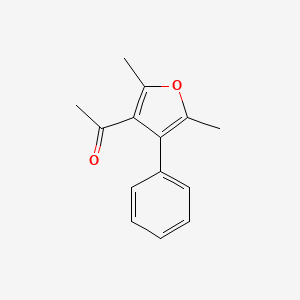
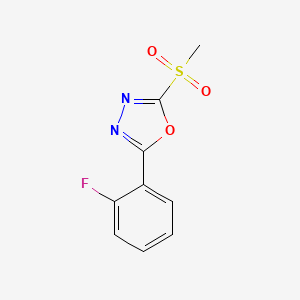
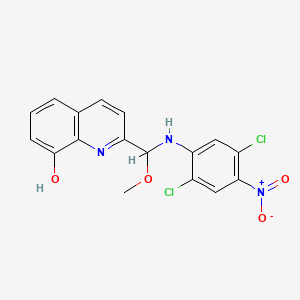
![N-{2-[(5-Methoxy-2-phenyl-1H-indol-3-yl)sulfanyl]ethyl}butan-1-amine](/img/structure/B12901225.png)
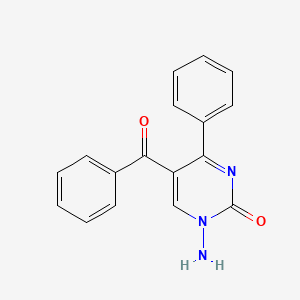
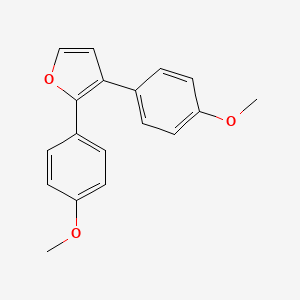
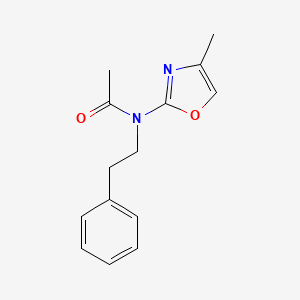
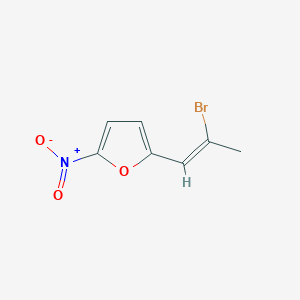


![5(2H)-Isoxazolone, 3-(4-chlorophenyl)-4-[(dimethylamino)methyl]-](/img/structure/B12901272.png)
